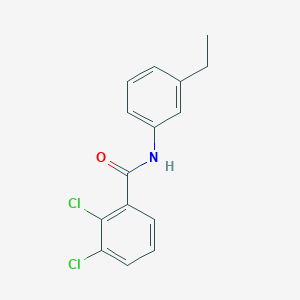

2,3-dichloro-N-(3-ethylphenyl)benzamide

Description

2,3-Dichloro-N-(3-ethylphenyl)benzamide is a benzamide derivative characterized by a dichlorinated benzene ring and an N-linked 3-ethylphenyl substituent. Benzamides with halogen substituents are often explored for their pharmacological relevance, including cardiotonic and anti-inflammatory activities, as well as their utility in metal-catalyzed reactions due to directing groups .

Properties

IUPAC Name |

2,3-dichloro-N-(3-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO/c1-2-10-5-3-6-11(9-10)18-15(19)12-7-4-8-13(16)14(12)17/h3-9H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBBUXYVSYADDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(3-ethylphenyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-ethylphenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(3-ethylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Products with various functional groups replacing the chlorine atoms.

Reduction: 2,3-dichloro-N-(3-ethylphenyl)amine.

Oxidation: 2,3-dichloro-N-(3-carboxyphenyl)benzamide.

Scientific Research Applications

2,3-dichloro-N-(3-ethylphenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(3-ethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved can vary depending on the structure of the target molecule and the nature of the interaction.

Comparison with Similar Compounds

Substituent Effects on Conformation and Reactivity

- Trans Conformation of Amide Bonds : Similar to 2-chloro-N-(2,6-dichlorophenyl)benzamide and its analogs, the target compound likely adopts a trans conformation of the N—H and C=O bonds in the amide group. This conformation stabilizes the molecule through resonance and steric considerations, a feature critical for interactions in catalytic or biological systems .

- Substituent Diversity: Halogenation: The 2,3-dichloro substitution on the benzamide ring is shared with compounds like 2,3-dichloro-N-(diaminomethylideneamino)benzamide () and 2,3-dichloro-N-(3-nitrophenyl)benzamide (). Chlorine atoms enhance electrophilicity and influence solubility and metabolic stability. N-Substituents: The 3-ethylphenyl group distinguishes the target compound from analogs with substituents like 3-chlorophenyl (), 4-cyanophenyl (), or pyridazinone moieties (). Ethyl groups may increase lipophilicity compared to polar substituents (e.g., nitro or cyano groups) .

Physicochemical and Spectral Properties

Physical Properties

- Melting Points and Solubility : While data for the target compound are unavailable, analogs such as N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) melt at 90°C (), whereas 2,3-dichloro-N-(3-nitrophenyl)benzamide has a boiling point of 388.9°C (). The ethyl group in the target compound may lower melting points compared to nitro-substituted analogs due to reduced crystallinity.

- Lipophilicity : The 3-ethylphenyl group likely increases logP values compared to hydrophilic derivatives like 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) ().

Spectral Analysis

- DFT and NMR Studies : Fluorinated benzamides, such as 4-ethoxy-2,3-difluoro benzamide, have been analyzed using density functional theory (DFT) to predict electronic transitions and vibrational modes (). For the target compound, NMR signals for the dichlorophenyl ring (δ 7.3–7.8 ppm) and ethyl group (δ 1.2–1.4 ppm for CH$3$, δ 2.5–2.7 ppm for CH$2$) could be inferred from similar structures .

Cardiotonic Potential

- Pyridazinone Derivatives: Compounds like 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (1c) exhibit cardiotonic activity comparable to levosimendan, a clinically used agent ().

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamides

Table 2: Spectral Peaks of Analogous Benzamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.